Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate (CAS: 1448045-24-6) is a structurally complex organic compound featuring a thiophene-2-carboxylate core functionalized with a sulfonyl group at the 3-position. This sulfonyl group bridges the thiophene ring to a spiro[chroman-2,3'-pyrrolidin]-4-one moiety, creating a bicyclic system with a shared spiro carbon atom. The molecular formula is C₁₈H₁₇NO₆S₂, with a molecular weight of 407.46 g/mol .
Analogous methods, such as Suzuki-Miyaura coupling (e.g., boronic acid reactions with palladium catalysts) or sulfonylation under acidic conditions, are common in related compounds .
Properties
IUPAC Name |
methyl 3-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-24-17(21)16-15(6-9-26-16)27(22,23)19-8-7-18(11-19)10-13(20)12-4-2-3-5-14(12)25-18/h2-6,9H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXGPQGGZZWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate (CAS Number: 1448070-53-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 332.4 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O3 |
| Molecular Weight | 332.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related spirocyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonyl group in this compound may enhance its interaction with microbial targets, leading to inhibition of growth.
Anticancer Properties
Recent investigations into the anticancer potential of spirocyclic compounds have revealed promising results. A study demonstrated that similar derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several spirocyclic compounds, including derivatives similar to this compound). Results indicated significant inhibition against gram-positive bacteria, suggesting potential for development as an antibiotic agent.
- Anticancer Activity Assessment : In a recent experimental study, the compound was tested against human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested involvement of oxidative stress pathways.
Table 2: Summary of Biological Activities
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The sulfonyl moiety may interact with key enzymes in microbial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key analogs include compounds with variations in the sulfonyl-linked heterocycles or thiophene substituents:
Key Observations :
- Sulfonyl vs. Sulfonamide : Replacing the sulfonyl group with a sulfonamide (as in ) reduces molecular weight and introduces hydrogen-bonding capability, impacting solubility and reactivity .
- Heterocyclic Diversity : Pyrazolo-pyrimidine substituents () may enhance aromatic stacking interactions compared to chroman-based systems .
Physical and Chemical Properties
- Melting Points : The pyrazolo-pyrimidine analog (Example 62, ) exhibits a high melting point (227–230°C ), indicative of strong crystalline packing due to planar heterocycles and hydrogen bonding . Comparable data for the target compound is unavailable, but spiro systems often exhibit moderate melting points due to conformational rigidity.
- Molar Refraction : Methyl thiophene-2-carboxylate derivatives () show molar refraction values ranging from 8.81 (unsubstituted) to higher values for bulkier substituents, suggesting polarizability increases with complex functionalization .
Functional Group Reactivity
- Sulfonyl Group : The electron-withdrawing sulfonyl group enhances electrophilic substitution resistance in the thiophene ring, directing reactivity to meta positions.
- Ester Hydrolysis : The methyl ester (common in all analogs) is susceptible to hydrolysis under basic conditions, yielding carboxylic acid derivatives for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
